molecular formula C13H15BF4O3 B6227747 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 881402-17-1

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6227747
CAS RN: 881402-17-1
M. Wt: 306.1
InChI Key:
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Description

2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FTDFT) is a novel organoboron compound that has been developed to improve the efficiency of organic synthesis. FTDFT has been used in a variety of applications, from chemical synthesis to drug discovery and development. FTDFT is a versatile compound that can be used in a variety of ways in the laboratory, ranging from catalytic reactions to chemical transformations.

Mechanism of Action

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a Lewis acid, which means that it can act as a catalyst for a variety of organic reactions. 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as a catalyst for the formation of new bonds between two molecules, as well as for the breaking of existing bonds between two molecules. 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can also act as a catalyst for the rearrangement of existing bonds between two molecules.
Biochemical and Physiological Effects
2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not known to have any direct biochemical or physiological effects. However, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a catalyst for a variety of organic reactions, which can have a variety of biochemical and physiological effects. For example, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a catalyst for the synthesis of pharmaceuticals, which can have a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. First, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly efficient catalyst, with yields of up to 97%. Second, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile compound that can be used in a variety of ways in the laboratory, ranging from catalytic reactions to chemical transformations. Third, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively inexpensive compound, which makes it an attractive option for laboratory experiments.
However, there are also some limitations to using 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. First, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly reactive compound, which can be hazardous if not handled properly. Second, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively unstable compound, which can degrade over time if not stored properly. Third, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be difficult to work with due to its high reactivity.

Future Directions

There are a variety of potential future directions for 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. First, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new catalysts for organic reactions. Second, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new pharmaceuticals and agrochemicals. Third, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new materials for use in a variety of applications. Fourth, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new methods for drug delivery. Fifth, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new methods for the detection and quantification of various compounds. Sixth, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new methods for the synthesis of complex molecules. Finally, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new methods for the synthesis of polymers.

Synthesis Methods

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a two-step process. First, the starting material, 2-fluoro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is reacted with a mixture of sodium hydride and hydrochloric acid. This reaction produces a boron-containing intermediate, which is then reacted with a base such as sodium hydroxide or potassium carbonate to form 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is highly efficient, with yields of up to 97%.

Scientific Research Applications

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications, including organic synthesis, drug discovery and development, and catalysis. 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile compound that can be used in a variety of ways in the laboratory, ranging from catalytic reactions to chemical transformations. 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been used to catalyze a variety of organic reactions, including Diels-Alder reactions, Heck reactions, and Suzuki-Miyaura coupling reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-fluoro-3-(trifluoromethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-fluoro-3-(trifluoromethoxy)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-3-(trifluoromethoxy)phenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to 80-100°C under an inert atmosphere for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any solids.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound '2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] }

CAS RN

881402-17-1

Product Name

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H15BF4O3

Molecular Weight

306.1

Purity

95

Origin of Product

United States

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